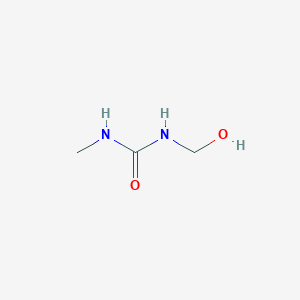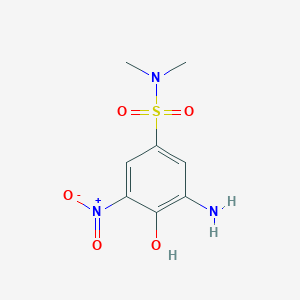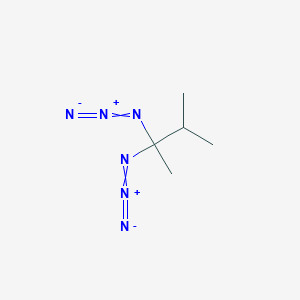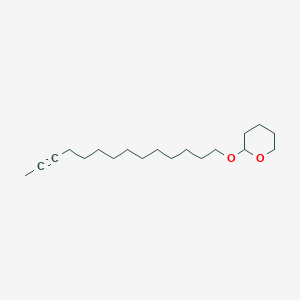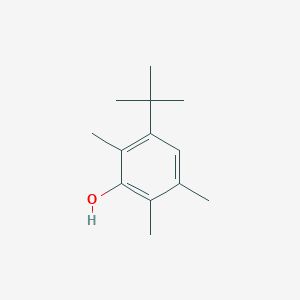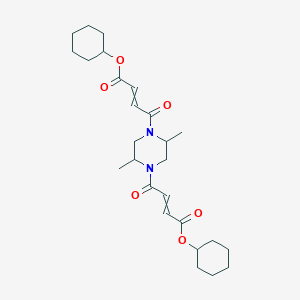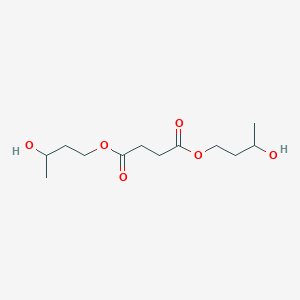![molecular formula C13H10O3 B14362781 2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- CAS No. 90370-15-3](/img/structure/B14362781.png)
2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- is a heterocyclic compound that belongs to the class of furocoumarins These compounds are known for their diverse biological activities and are often found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile, followed by the formation of the furocoumarin moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and readily available starting materials suggests that scalable production is feasible. The advantages of this approach include atom economy and straightforward work-up procedures, which can avoid the need for chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like acetonitrile or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in antimicrobial and anticancer applications . Additionally, the compound can generate reactive oxygen species upon exposure to light, which can damage cellular components and contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-h]chromones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Isobenzofuranone Derivatives: These compounds have a related structure and are known for their antioxidant properties.
2H/4H-Chromenes: These compounds are versatile and exhibit a wide range of biological activities.
Uniqueness
2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl- stands out due to its specific substitution pattern, which enhances its biological activity and chemical reactivity. The presence of dimethyl groups at positions 4 and 6 contributes to its unique properties, making it a valuable compound for various applications .
Properties
CAS No. |
90370-15-3 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4,6-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-6-11(14)16-13-9-3-4-15-12(9)8(2)5-10(7)13/h3-6H,1-2H3 |
InChI Key |
PHABYDNILJBPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C1OC=C3)OC(=O)C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


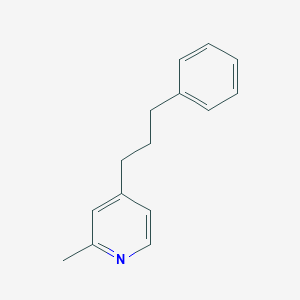
![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)

